molecular formula C12H16ClNO B014217 4-Benzoylpiperidine hydrochloride CAS No. 25519-80-6

4-Benzoylpiperidine hydrochloride

Cat. No.: B014217
CAS No.: 25519-80-6
M. Wt: 225.71 g/mol
InChI Key: NXYKIFZJQXOUJS-UHFFFAOYSA-N
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Description

4-Benzoylpiperidine hydrochloride is an organic compound with the chemical formula C13H15NO · HCl. It is a white crystalline solid that is soluble in water and ethanol. This compound is primarily used as a chemical reagent and an intermediate in the synthesis of aromatic ethers and ketones in organic synthesis . It is also utilized as a synthetic precursor for various organic compounds, including narcotic drugs .

Mechanism of Action

Target of Action

4-Benzoylpiperidine hydrochloride primarily targets the monoamine transporters . It acts as a monoamine releasing agent with a 20- to 48-fold selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine . It also functions as a monoamine oxidase inhibitor (MAOI) with preference for MAO-A . Additionally, it has been developed as a GlyT1 inhibitor .

Mode of Action

This compound interacts with its targets by increasing the release of monoamines (dopamine, norepinephrine, and serotonin) in the synaptic cleft . This results in an increase in the concentration of these neurotransmitters, enhancing their signaling . As a GlyT1 inhibitor, it inhibits the reuptake of glycine, thereby increasing its concentration in the synaptic cleft .

Biochemical Pathways

The increased concentration of monoamines in the synaptic cleft can affect various biochemical pathways. For instance, dopamine plays a crucial role in the reward pathway, motor control, and a number of endocrine functions. Norepinephrine is involved in the fight-or-flight response, increasing heart rate, triggering the release of glucose, and increasing blood flow to skeletal muscle. Serotonin regulates mood, appetite, and sleep. The inhibition of GlyT1 can enhance NMDA receptor function, which is implicated in learning and memory .

Pharmacokinetics

Its onset of action is fast, and its duration of action is short .

Result of Action

The increased release of monoamines can lead to various effects at the molecular and cellular level. For instance, it can enhance synaptic transmission, modulate neuronal firing rates, and influence gene expression. As a GlyT1 inhibitor, it can enhance NMDA receptor function, which may have therapeutic implications for conditions like schizophrenia .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors For instance, the presence of other drugs, the physiological state of the individual, and genetic factors can all influence its action.

Biochemical Analysis

Biochemical Properties

4-Benzoylpiperidine hydrochloride has been found to act as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine . This suggests that it interacts with monoamine transporters, proteins that regulate the concentrations of monoamine neurotransmitters in the synaptic cleft .

Cellular Effects

The cellular effects of this compound are largely due to its interactions with monoamine transporters. By promoting the release of monoamines, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with monoamine transporters. It acts as a releasing agent, promoting the release of monoamines from the neuron into the synaptic cleft . This can lead to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

Given its role as a monoamine releasing agent, it is likely that its effects would be rapid in onset and short in duration .

Dosage Effects in Animal Models

One study found that a derivative of this compound showed an IC50 of 30 nM .

Metabolic Pathways

Given its role as a monoamine releasing agent, it is likely that it would be involved in the metabolism of monoamine neurotransmitters .

Transport and Distribution

Given its solubility in water and ethanol, it is likely that it would be able to cross cell membranes and distribute throughout the body .

Subcellular Localization

Given its role as a monoamine releasing agent, it is likely that it would be localized to the presynaptic neuron, where monoamine transporters are located .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Benzoylpiperidine hydrochloride typically involves the reaction of 4-Benzoylpiperidine with hydrochloric acid to form the hydrochloride salt . One common synthetic route includes the following steps :

    Step 1: React 1-Acetyl-4-piperidinecarboxylic acid with thionyl chloride (SOCl2) at 20°C for 1 hour.

    Step 2: Treat the resulting product with aluminum chloride (AlCl3) in 1,2-dichloroethane and heat for 2 hours.

    Step 3: Finally, react the intermediate with aqueous hydrochloric acid under heating conditions to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Benzoylpiperidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of benzoyl derivatives and carboxylic acids.

    Reduction: Formation of piperidinyl alcohols and amines.

    Substitution: Formation of various substituted piperidines with different functional groups.

Scientific Research Applications

4-Benzoylpiperidine hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzoylpiperidine hydrochloride is unique due to its specific chemical structure, which allows it to be used as an intermediate in the synthesis of a wide range of organic compounds. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound in research and industry.

Properties

IUPAC Name

phenyl(piperidin-4-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO.ClH/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11;/h1-5,11,13H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYKIFZJQXOUJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369131
Record name 4-Benzoylpiperidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25519-80-6
Record name Methanone, phenyl-4-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25519-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Benzoylpiperidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-benzoylpiperidine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the synthetic method described in the research paper for producing 4-Benzoylpiperidine Hydrochloride?

A1: The research paper [] outlines a novel multi-step, one-pot reaction using Palladium-Carbon (Pd—C) catalyst for producing 4-alkanoyl- and 4-benzoylpiperidines hydrochlorides. This method is noteworthy because it allows for the direct synthesis of these compounds through a hydrodechlorination-hydrogenation process. This approach simplifies the synthesis by eliminating the need for isolating intermediate products, offering a more efficient and potentially cost-effective route compared to traditional multi-step syntheses. []

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